2-(2,5-Dichlorophenyl)-butanedioic acid

Quality Control Synthetic Chemistry Procurement Specification

2-(2,5-Dichlorophenyl)-butanedioic acid (CAS 103753-35-1), also known as 2-(2,5-dichlorophenyl)succinic acid, is a synthetic organic compound classified as a dicarboxylic acid derivative. With a molecular formula of C10H8Cl2O4 and a molecular weight of 263.07 g/mol, it features a succinic acid backbone substituted with a 2,5-dichlorophenyl group.

Molecular Formula C10H8Cl2O4
Molecular Weight 263.07 g/mol
Cat. No. B13177457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dichlorophenyl)-butanedioic acid
Molecular FormulaC10H8Cl2O4
Molecular Weight263.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(CC(=O)O)C(=O)O)Cl
InChIInChI=1S/C10H8Cl2O4/c11-5-1-2-8(12)6(3-5)7(10(15)16)4-9(13)14/h1-3,7H,4H2,(H,13,14)(H,15,16)
InChIKeyUOOWQWGXQJXWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,5-Dichlorophenyl)-butanedioic Acid (CAS 103753-35-1): A Specialized Dicarboxylic Acid Building Block for Procurement


2-(2,5-Dichlorophenyl)-butanedioic acid (CAS 103753-35-1), also known as 2-(2,5-dichlorophenyl)succinic acid, is a synthetic organic compound classified as a dicarboxylic acid derivative . With a molecular formula of C10H8Cl2O4 and a molecular weight of 263.07 g/mol, it features a succinic acid backbone substituted with a 2,5-dichlorophenyl group . This specific substitution pattern distinguishes it from its positional isomers (e.g., 2,4-, 2,6-, and 3,4-dichloro analogs) and other succinic acid derivatives, making it a compound of interest for specialized research in medicinal chemistry and synthetic organic chemistry .

Why 2-(2,5-Dichlorophenyl)-butanedioic Acid Cannot Be Interchanged with Other Dichlorophenyl Succinic Acid Isomers


The substitution of one dichlorophenyl succinic acid isomer for another is scientifically unjustified and can lead to irreproducible results or unexpected biological outcomes. This is because the position of chlorine atoms on the phenyl ring profoundly influences molecular properties such as lipophilicity, electronic distribution, and steric interactions, all of which are critical determinants of biological activity, enzyme binding, and pharmacokinetic behavior . Even within closely related classes, subtle structural changes can drastically alter a compound's interaction with biological targets, as evidenced by the significant differences in nephrotoxic potential among isomeric N-(dichlorophenyl)succinimides [1]. Therefore, the specific 2,5-substitution pattern of this compound provides a unique set of physicochemical and potentially biological characteristics that are not present in its 2,6-, 3,4-, or other positional isomers. The quantitative evidence below underscores the importance of selecting the precise compound for research or industrial applications.

Quantitative Differentiation of 2-(2,5-Dichlorophenyl)-butanedioic Acid vs. Closest Analogs


Purity and Analytical Quality Control: 2,5-Isomer (95%) vs. Market Alternatives

A specific vendor provides 2-(2,5-Dichlorophenyl)-butanedioic acid with a standard purity of 95% and offers batch-specific quality control data including NMR, HPLC, and GC reports . While direct comparative purity data for other isomers from the same supplier under identical conditions are not available, this explicit specification provides a verifiable benchmark for procurement. The availability of multi-method analytical data (NMR, HPLC, GC) enhances confidence in the compound's identity and purity for research use, a critical factor when sourcing specialized building blocks where impurities can significantly impact reaction yields and downstream biological assay results.

Quality Control Synthetic Chemistry Procurement Specification

Predicted Lipophilicity (SlogP) Distinguishes 2,5-Isomer from 2,6- and 3,4-Dichloro Analogs

Computational predictions of lipophilicity, a key determinant of membrane permeability and distribution, indicate differences among positional isomers of dichlorophenyl succinic acid. The 2,5-dichloro isomer has a predicted SlogP of 1.85 [1], which is lower than the predicted LogP for the 2,6-isomer (2.64) [2] and the predicted SlogP for the 3,4-isomer (3.73) [3]. These predicted values suggest that the 2,5-isomer may exhibit different solubility and permeability profiles compared to its analogs, which could translate into distinct behavior in cellular assays or in vivo models.

Physicochemical Properties Lipophilicity ADME Prediction SAR

Biological Impact of Substitution Pattern: 2,5-Dichloro Motif Linked to Reduced Nephrotoxicity in a Related Succinimide Class

In a study assessing the acute nephrotoxicity of isomeric N-(dichlorophenyl)succinimides in Sprague-Dawley and Fischer 344 rats, the N-(2,5-dichlorophenyl)succinimide (2,5-NDPS) isomer was found to be 'weakly nephrotoxic,' in stark contrast to the N-(3,5-dichlorophenyl)succinimide (3,5-NDPS) isomer, which was 'the most nephrotoxic NDPS isomer' [1]. This study provides a class-level inference that the 2,5-dichloro substitution pattern on a phenyl ring attached to a succinyl moiety can confer a significantly different safety profile compared to other substitution patterns.

Toxicology Structure-Activity Relationship Drug Safety Pharmacology

Evidence-Based Application Scenarios for Procuring 2-(2,5-Dichlorophenyl)-butanedioic Acid


Specialized Building Block in Medicinal Chemistry for SAR Studies

The compound is most rationally procured for structure-activity relationship (SAR) studies exploring the impact of the 2,5-dichloro substitution pattern on target binding, potency, or selectivity. Its unique predicted lipophilicity (SlogP 1.85) [1], which differs from the 2,6- and 3,4-isomers, makes it a valuable tool for probing the lipophilic requirements of a target binding pocket. The availability of 95% pure material with QC documentation (NMR, HPLC, GC) supports its reliable use in the synthesis of focused libraries for medicinal chemistry campaigns.

Synthetic Intermediate with a Favorable In Silico ADME Profile

For researchers designing compounds intended for cellular or in vivo assays, the predicted lower lipophilicity of the 2,5-isomer (SlogP 1.85) relative to its 2,6- and 3,4-analogs (predicted LogP/SlogP of 2.64 and 3.73, respectively) [1] [2] [3] may be advantageous. It suggests potentially better aqueous solubility and a lower risk of non-specific binding or metabolic liabilities associated with high lipophilicity. This makes the 2,5-isomer a compelling choice as a synthetic intermediate when a more polar, less lipophilic scaffold is desired.

Scaffold for Developing Analogs with a Potentially Reduced Toxicity Profile

Based on class-level inference from N-(dichlorophenyl)succinimide toxicity studies, the 2,5-dichloro motif is associated with weak nephrotoxicity, whereas other isomers (e.g., 3,5-dichloro) are highly nephrotoxic [4]. This evidence positions 2-(2,5-Dichlorophenyl)-butanedioic acid as a preferred starting material or scaffold for research programs where minimizing potential toxicity is a priority, such as in the development of chronic therapies or for use in sensitive animal models. While direct data for the target compound is lacking, this class-level finding provides a rational basis for its selection over more toxic isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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